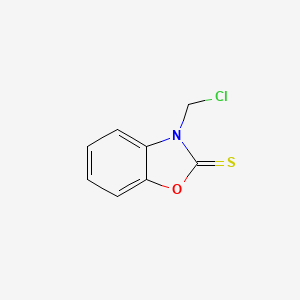
2(3H)-Benzoxazolethione, 3-(chloromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Benzoxazolethione, 3-(chloromethyl)- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the chloromethyl group at the 3-position of the benzoxazolethione ring adds to its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolethione, 3-(chloromethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-aminophenol with carbon disulfide in the presence of a base to form the benzoxazolethione ring. The chloromethyl group can then be introduced via chloromethylation using formaldehyde and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Benzoxazolethione, 3-(chloromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The sulfur atom in the thione group can be oxidized to sulfoxides or sulfones, while reduction can convert it to the corresponding thiol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, and primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzoxazole derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiol derivatives.
Aplicaciones Científicas De Investigación
2(3H)-Benzoxazolethione, 3-(chloromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 2(3H)-Benzoxazolethione, 3-(chloromethyl)- involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloromethyl-4(3H)-quinazolinones: Known for their anticancer properties.
Benzoxazole derivatives: Exhibit a wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
2(3H)-Benzoxazolethione, 3-(chloromethyl)- is unique due to the presence of both sulfur and nitrogen in its structure, which contributes to its diverse reactivity and potential for various applications. The chloromethyl group further enhances its versatility in chemical transformations .
Propiedades
Número CAS |
55042-38-1 |
|---|---|
Fórmula molecular |
C8H6ClNOS |
Peso molecular |
199.66 g/mol |
Nombre IUPAC |
3-(chloromethyl)-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C8H6ClNOS/c9-5-10-6-3-1-2-4-7(6)11-8(10)12/h1-4H,5H2 |
Clave InChI |
GRDSKYXJFDDYFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N(C(=S)O2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


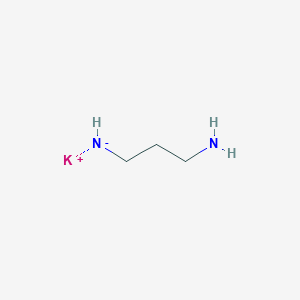
![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
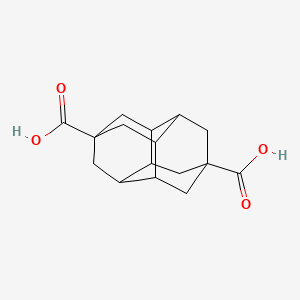
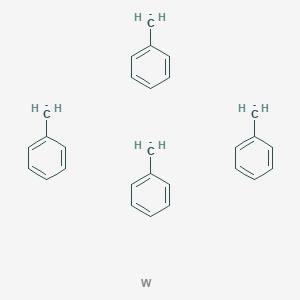
![2-Methyl-2-[(propoxymethyl)peroxy]propane](/img/structure/B14637070.png)

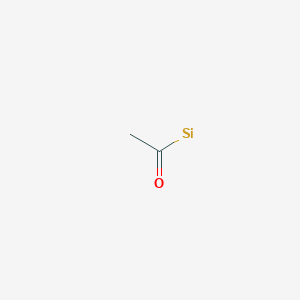
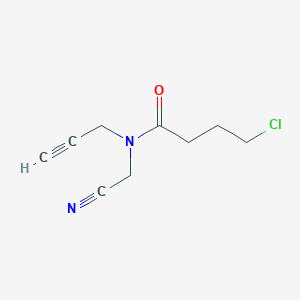
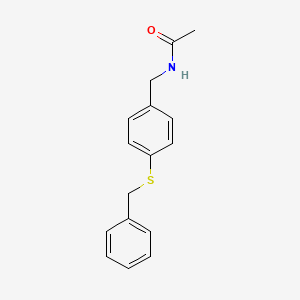
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[3-[(phenylmethyl)thio]propyl]-](/img/structure/B14637090.png)
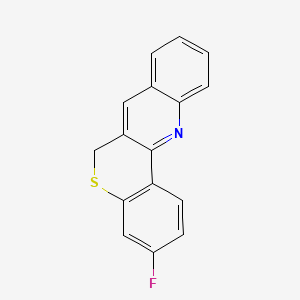
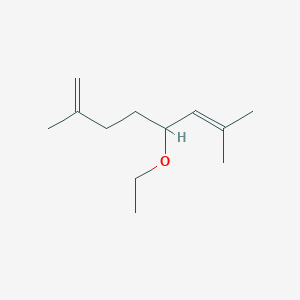
![6-nitro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637096.png)

